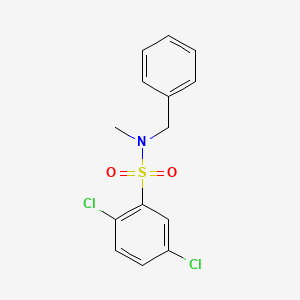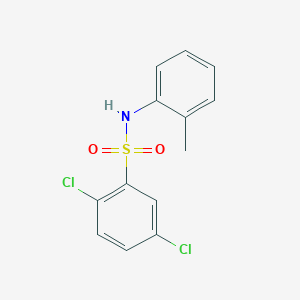![molecular formula C15H8F2N4O3S2 B5515696 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that feature a core thienopyrimidinone structure, often explored for their potential in various fields of chemistry and pharmacology due to their unique structural and functional attributes. These compounds are notable for their diverse biological activities and are frequently studied in the context of developing new therapeutic agents and materials with novel properties.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidinone derivatives typically involves multistep chemical processes that start from simple precursors, such as citrazinic acid or 2-chloro-6-ethoxy-4-acetylpyridine, leading to complex molecules through reactions like condensation with cyanothioacetamide, cyclization, and further functionalization (Hossan et al., 2012). These methods demonstrate the versatility and complexity of synthesizing heterocyclic compounds that incorporate the thienopyrimidinone moiety.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide often features a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure. Crystallographic studies provide insight into their conformation, bond lengths, and angles, highlighting the structural dynamics essential for their biological activity and chemical reactivity (Subasri et al., 2016).
科学的研究の応用
Antimicrobial Activity
Compounds incorporating the thieno[3,2-d]pyrimidine ring system have been synthesized for their potential antimicrobial properties. These compounds, which include variations of the core chemical structure you're interested in, have shown good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid. This suggests potential application in treating infections resistant to conventional antibiotics (Hossan et al., 2012).
Anti-inflammatory Activity
Several derivatives of the thieno[3,2-d]pyrimidine class have also been explored for their anti-inflammatory properties. These compounds, synthesized using citrazinic acid as a starting material, have demonstrated good anti-inflammatory activity. This suggests potential use in the development of new anti-inflammatory drugs, potentially comparable to drugs like Prednisolone (Amr et al., 2007).
Potential Thymidylate Synthase Inhibitors
Some studies have focused on synthesizing nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors. This enzyme is a target for anticancer therapy, suggesting that derivatives of your compound could be explored for potential applications in cancer treatment. While some compounds in this category did not exhibit significant inhibition of TS, the research opens avenues for further exploration in antitumor applications (Gangjee et al., 2004).
Insecticidal Applications
Research has also been conducted on using derivatives of thieno[3,2-d]pyrimidin-6-yl compounds for insecticidal purposes. Studies have shown that these compounds can be effective against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential utility in agricultural pest control (Fadda et al., 2017).
特性
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O3S2/c16-8-2-1-6(3-9(8)17)19-10(22)5-25-14-7(4-18)11-12(26-14)13(23)21-15(24)20-11/h1-3H,5H2,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVDGJBSKFNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)

![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)